molecular formula C26H24N6O2 B1681009 Belumosudil CAS No. 911417-87-3

Belumosudil

Cat. No.: B1681009
CAS No.: 911417-87-3
M. Wt: 452.5 g/mol
InChI Key: GKHIVNAUVKXIIY-UHFFFAOYSA-N
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Description

Belumosudil, sold under the brand names Rezurock and Rholistiq, is a medication used primarily for the treatment of chronic graft-versus-host disease. This condition can occur after stem cell or bone marrow transplantation, where the transplanted donor cells attack the recipient’s body. This compound is a serine/threonine kinase inhibitor, specifically targeting Rho-associated coiled-coil kinase 2 .

Mechanism of Action

Belumosudil, also known as KD025, KD-025, 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide, SLx-2119, or ROCK inhibitor 2, is a potent and selective inhibitor of rho-associated coiled-coil-containing protein kinases (ROCK) used in the treatment of chronic graft-versus-host disease (GVHD) .

Target of Action

This compound primarily targets rho-associated coiled-coil-containing protein kinases (ROCK), with significantly more selectivity for ROCK2 as compared to ROCK1 . ROCKs play a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .

Mode of Action

This compound inhibits the serine/threonine kinase activity of ROCK2 . This inhibition downregulates the pro-inflammatory response of STAT3, leading to a decrease in type 17 helper T cells (Th17) and T follicular helper cells . Concurrently, it upregulates STAT5, resulting in an increase in regulatory T cells . This shift in the balance between Th17 cells and T-regulatory cells helps to dampen the inflammatory cascade that can occasionally be fatal .

Biochemical Pathways

The inhibition of ROCK2 by this compound leads to a decrease in the activation of STAT3, triggering the significant downregulation of both Th17 and T follicular helper cells, leading to the downregulation of pro-inflammatory cytokines . It also increases the phosphorylation of STAT5, causing the upregulation of T regulatory cells . This has an immunomodulatory effect on STAT3 and STAT5 phosphorylation that reduces inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involves oral administration, with the recommended dosage being 200 mg once daily . The dosage should be increased to 200 mg twice daily in patients receiving concomitant strong CYP3A4 inducers or proton pump inhibitors . Following oral administration of a single radiolabeled dose, 85% of radioactivity was recovered in feces (30% of the dose as unchanged drug); less than 5% was recovered in urine .

Result of Action

The result of this compound’s action is a decrease in the pro-inflammatory response and an increase in the anti-inflammatory response . This leads to a reduction in the symptoms of chronic GVHD, a condition in which donor T-cells begin to attack recipient tissues following allogeneic hematopoietic stem cell transplantation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inducers or proton pump inhibitors can affect the bioavailability of the drug, necessitating a dosage adjustment . Additionally, given its mechanism of action and findings in animal trials, this compound is considered to carry embryo-fetal toxicity and may cause significant harm to a developing fetus should a pregnant mother be exposed .

Biochemical Analysis

Biochemical Properties

Belumosudil interacts with the ROCK2 pathway, which is involved in inflammation and fibrosis, both central to the pathogenesis of cGVHD . ROCK2 inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors, decreased secretion of proinflammatory cytokines IL-21 and IL-17, and increased CD4 regulatory T cell number and inhibitory activity .

Cellular Effects

This compound has shown to prevent the development of bronchiolitis obliterans and scleroderma manifestations of cGVHD, decrease activation of STAT3, RORγ and BCL6, and increase STAT5 in murine cGVHD models . It also demonstrated improvement in skin, eye, mouth, liver, lung, joint/fascia, upper and lower gastrointestinal, and esophageal symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the ROCK2 pathway. This inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors and decreased secretion of proinflammatory cytokines IL-21 and IL-17 .

Temporal Effects in Laboratory Settings

It has been observed that the majority of responders to this compound treatment maintain their response for more than 20 weeks, with a median duration of response of 54 weeks .

Dosage Effects in Animal Models

It has been approved for the treatment of adult and paediatric patients aged 12 years and older with cGVHD after failure of at least two prior lines of systemic therapy .

Metabolic Pathways

Its mechanism of action suggests that it may interact with enzymes or cofactors involved in the ROCK2 pathway .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in the ROCK2 pathway .

Subcellular Localization

Given its mechanism of action, it is likely that it is directed to specific compartments or organelles involved in the ROCK2 pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of belumosudil involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Belumosudil undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Belumosudil has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Belumosudil

This compound is unique due to its selective inhibition of Rho-associated coiled-coil kinase 2, which specifically targets pathways involved in chronic graft-versus-host disease. Unlike prednisone and tacrolimus, which have broader immunosuppressive effects, this compound offers a more targeted approach, potentially reducing side effects and improving efficacy in specific conditions .

Properties

IUPAC Name

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHIVNAUVKXIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238425
Record name 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

682.6±55.0
Record name Belumosudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Practically insoluble
Record name Belumosudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Chronic graft-versus-host disease (GVHD) is a life-threatening complication of allogeneic hematopoietic stem cell transplantation in which the transplanted donor T-cells recognize the recipient's tissues as foreign and mount an immune response. During the conditioning regimen prior to stem cell transplantation (e.g. involving irradiation or chemotherapy) the host tissues can become damaged which results in downstream inflammatory responses and the generation of inflammatory mediators like TNF-alpha and IL-1. These cytokines increase the expression of host major histocompatibility (MHC) antigens and adhesion molecules which enhances the ability of mature donor T-cells to recognize these molecules. The activation of these donor T-cells results in the activation of mononuclear phagocytes, whose effector functions are triggered by stimulatory molecules generated by the damage incurred during the conditioning phase of treatment. Activated macrophages and cytotoxic T-lymphocytes begin to directly lyse target cells and/or cause their apoptosis, which eventually leads to local tissue damage and further inflammatory responses. Belumosudil is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein that plays a vital role in the pathogenesis of immune and fibrotic diseases. The inhibition of ROCK2 has been shown to resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells by manipulating the phosphorylation of STAT3 and STAT5.
Record name Belumosudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

911417-87-3
Record name 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911417-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belumosudil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belumosudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Belumosudil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834YJF89WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 2-(3-(4-(1H-indazol-5-ylamino)quinazolin-2-yl)phenoxy)acetic acid (70 mg, 0.14 mmol), PyBOP® (40 mg, 0.077 mmol), DIEA (24 μL, 0.14 mmol) in dry CH2Cl2:DMF (2:0.1 mL) was stirred at RT for 15 minutes. To this solution of activated acid was added propan-2-amine (5.4 mg, 0.091 mmol). After 30 minutes, 1.0 equivalent of DIEA and 0.55 equivalents of PyBOP® were added. After stirring the solution for 15 minutes, 0.65 equivalents of propan-2-aminewere added and the mixture was stirred for an additional 30 minutes. The solvent was removed in vacuo and the crude product was purified using prep HPLC (25-50_90 mins) to afford 2-(3-(4-(1H-indazol-5-ylamino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide. (40 mg, 0.086 mmol, 61%).
Quantity
70 mg
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reactant
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24 μL
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5.4 mg
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Synthesis routes and methods II

Procedure details

A suspension of 2-(3-(4-(1H-indazol-5-ylamino)quinazolin-2-yl)phenoxy)acetic acid (70 mg, 0.14 mmol), PyBOP® (40 mg, 0.077 mmol), DIEA (24 μL, 0.14 mmol) in dry CH2Cl2:DMF (2:0.1 mL) was stirred at RT for 15 minutes. To this solution of activated acid was added propan-2-amine (5.4 mg, 0.091 mmol). After 30 minutes, 1.0 equivalent of DIEA and 0.55 equivalents of PyBOP® were added. After stirring the solution for 15 minutes, 0.65 equivalents of propan-2-amine were added and the mixture was stirred for an additional 30 minutes. The solvent was removed in vacuo and the crude product was purified using prep HPLC (25-50—90 mins) to afford 2-(3-(4-(1H-indazol-5-ylamino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide. (40 mg, 0.086 mmol, 61%).
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 μL
Type
reactant
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5.4 mg
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0.1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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